molecular formula C10H8ClNO6S B2995194 2-[6-(Chlorosulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL]acetic acid CAS No. 1000931-08-7

2-[6-(Chlorosulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL]acetic acid

Cat. No.: B2995194
CAS No.: 1000931-08-7
M. Wt: 305.69
InChI Key: GCYDPWWJKFVCRH-UHFFFAOYSA-N
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Description

2-[6-(Chlorosulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL]acetic acid is a complex organic compound featuring a benzoxazine ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a chlorosulfonyl group and an acetic acid moiety, makes it a versatile intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Chlorosulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL]acetic acid typically involves multiple steps. One common method starts with the preparation of the benzoxazine core, followed by the introduction of the chlorosulfonyl group. The final step involves the addition of the acetic acid moiety under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Chlorosulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

2-[6-(Chlorosulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL]acetic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[6-(Chlorosulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(Chlorosulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL]propanoic acid
  • 2-[6-(Chlorosulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL]butanoic acid

Uniqueness

Compared to similar compounds, 2-[6-(Chlorosulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL]acetic acid is unique due to its specific acetic acid moiety, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(6-chlorosulfonyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO6S/c11-19(16,17)6-1-2-8-7(3-6)12(4-10(14)15)9(13)5-18-8/h1-3H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYDPWWJKFVCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)S(=O)(=O)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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